7-Methoxybenzofuran
Overview
Description
7-Methoxybenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methoxy group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and subsequent demethylation with sodium 1-dodecanethiolate . Another method includes the reaction of 3-methoxy-2-triisopropylsiloxyphenylacetylene with tetrabutylammonium fluoride in tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective processes. For instance, the optimized process for the preparation of 6-hydroxybenzofuran, which can be adapted for this compound, includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization and demethylation steps .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
7-Methoxybenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxybenzofuran involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Benzofuran: The parent compound without the methoxy group.
6-Hydroxybenzofuran: A hydroxyl group at the sixth position instead of a methoxy group.
8-Methoxybenzofuran: A methoxy group at the eighth position.
Uniqueness: 7-Methoxybenzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
7-methoxy-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLLPLLBBSWRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343548 | |
Record name | 7-Methoxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7168-85-6 | |
Record name | 7-Methoxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7168-85-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided abstracts mention derivatives of 7-methoxybenzofuran exhibiting biological activity, they don't provide specific information about the interaction mechanism of the unsubstituted this compound itself with a biological target or its downstream effects.
A:
ANone: The provided research abstracts do not offer specific information regarding the material compatibility and stability of this compound under various conditions.
ANone: The provided research abstracts do not focus on the catalytic properties of this compound itself. Therefore, information about its reaction mechanisms, selectivity, and potential catalytic applications is not available in these documents.
A: While the research abstracts don't directly employ computational methods to study this compound itself, some utilize these techniques for its derivatives. For instance, [] describes the use of virtual screening to identify potential inflammatory inhibitors, including this compound-2-carboxylic acid, by predicting binding affinities.
ANone: Several studies highlight the impact of structural modifications on the biological activity of this compound derivatives.
- Anti-inflammatory Activity: In [], researchers synthesized six ailanthoidol derivatives, all featuring a this compound core. They observed that compound 4, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, displayed the most potent anti-inflammatory activity by inhibiting NO release from LPS-stimulated RAW 264.7 cells.
- Kv1.3 Channel Blocking Activity: [] explores the synthesis of khellinone derivatives, which share a structural resemblance to this compound. They discovered that introducing chloro, bromo, methoxy, and nitro substituents on benzyl groups attached to the 4- or 7-positions of the khellinone scaffold resulted in potent Kv1.3 channel blockers, highlighting the importance of these positions for biological activity.
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